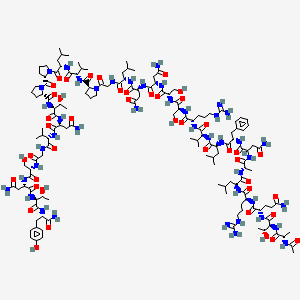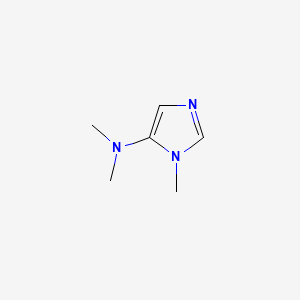![molecular formula C6H19O3P3Pt B599949 Hydrido(diméthylphosphinous acide-kP)[hydrogène bis(diméthylphosphinito-kP)]platine(II) CAS No. 173416-05-2](/img/structure/B599949.png)
Hydrido(diméthylphosphinous acide-kP)[hydrogène bis(diméthylphosphinito-kP)]platine(II)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Hydrido(dimethylphosphinous acid-kP)[hydrogen bis(dimethylphosphinito-kP)]platinum(II), also known as Ghaffar-Parkins Catalyst, is an organometallic compound . It is widely used in complex multi-step organic syntheses . This compound is a mild hydration catalyst that converts hindered and acid/base sensitive nitriles to amides .
Molecular Structure Analysis
The molecular formula of this compound is C6H19O3P3Pt . The InChI representation isInChI=1S/C2H7OP.2C2H6OP.Pt/c3*1-4 (2)3;/h3H,1-2H3;2*1-2H3;/q;2*-1;+2 . Chemical Reactions Analysis
This compound is known to be a mild hydration catalyst that converts hindered and acid/base sensitive nitriles to amides . The amide is released from the metal coordination sphere, preventing further hydrolysis to acid .Physical And Chemical Properties Analysis
The molecular weight of Hydrido(dimethylphosphinous acid-kP)[hydrogen bis(dimethylphosphinito-kP)]platinum(II) is 429.23 . It appears as a white to off-white powder .Applications De Recherche Scientifique
Catalyse en synthèse organique
Ce composé de platine est largement utilisé comme catalyseur dans des synthèses organiques complexes à plusieurs étapes {svg_1}. Sa capacité à faciliter les réactions dans des conditions douces le rend particulièrement précieux pour la création de molécules organiques complexes.
Hydratation des nitriles en amides
Le composé agit comme un catalyseur d'hydratation doux, convertissant les nitriles encombrés et sensibles aux acides/bases en amides {svg_2}. Ceci est crucial dans la recherche pharmaceutique où les amides sont un groupe fonctionnel courant dans les molécules de médicaments.
Recherche en chimie de coordination
Les chercheurs utilisent ce composé pour étudier la chimie de coordination, en explorant la liaison et le comportement des ligands attachés à un atome métallique central, qui est le platine dans ce cas {svg_3}.
Développement de nouveaux procédés catalytiques
Les propriétés uniques du composé sont étudiées pour développer de nouveaux procédés catalytiques qui pourraient être plus efficaces ou sélectifs que les méthodes existantes {svg_4}.
Applications en science des matériaux
En science des matériaux, le composé est étudié pour son utilisation potentielle dans la création de nouveaux matériaux aux propriétés souhaitables telles que la conductivité ou la réactivité {svg_5}.
Chimie environnementale
Le rôle du composé en chimie environnementale est étudié, en particulier dans la détoxification des substances dangereuses par des réactions catalytiques {svg_6}.
Objectifs éducatifs
Il sert d'excellent outil pédagogique pour l'enseignement de concepts avancés en chimie inorganique, en particulier dans le domaine des organométalliques {svg_7}.
Industrie pharmaceutique
Dans l'industrie pharmaceutique, ce composé est étudié pour son utilisation potentielle dans la synthèse de molécules de médicaments complexes, ce qui pourrait conduire à des traitements plus efficaces {svg_8}.
Mécanisme D'action
Target of Action
The primary target of Hydrido(dimethylphosphinous acid-kP)[hydrogen bis(dimethylphosphinito-kP)]platinum(II), also known as the Ghaffar-Parkins catalyst, is nitriles . Nitriles are organic compounds that have a triple bond between a carbon and a nitrogen atom. They play a crucial role in the synthesis of many organic compounds.
Biochemical Pathways
The Ghaffar-Parkins catalyst affects the biochemical pathway of nitrile hydration . This pathway involves the conversion of nitriles to amides, which are more reactive and can participate in further reactions. The downstream effects of this pathway can lead to the synthesis of a wide range of organic compounds.
Result of Action
The result of the action of the Ghaffar-Parkins catalyst is the conversion of nitriles to amides . This transformation is particularly useful in organic synthesis, as amides are versatile intermediates that can be further converted into a variety of other compounds.
Action Environment
The efficacy and stability of the Ghaffar-Parkins catalyst can be influenced by various environmental factors. For optimal results, the presence of coordinating anions, especially cyanide and halide, should be avoided . The catalyst’s performance can also vary depending on steric factors, with the turnover frequency (TOF) ranging from 16 to 380 h-1 .
Propriétés
IUPAC Name |
dimethylphosphinite;dimethylphosphinous acid;platinum(2+) |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H7OP.2C2H6OP.Pt/c3*1-4(2)3;/h3H,1-2H3;2*1-2H3;/q;2*-1;+2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBDWNWOYULJOBW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CP(C)O.CP(C)[O-].CP(C)[O-].[Pt+2] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H19O3P3Pt |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.22 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
173416-05-2 |
Source


|
| Record name | Hydrido(dimethylphosphinous acid-kP)[hydrogen bis(dimethylphosphinito-kP)]platinum(II) Ghaffar-Parkins catalyst | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-chloro-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one](/img/structure/B599870.png)










